1-(3-Amino-4-methylphenyl)piperidin-2-one
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Overview
Description
1-(3-Amino-4-methylphenyl)piperidin-2-one is a chemical compound with the molecular formula C12H16N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and features an amino group and a methyl group attached to the phenyl ring.
Preparation Methods
The synthesis of 1-(3-Amino-4-methylphenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-amino-4-methylbenzaldehyde and piperidin-2-one.
Synthetic Route: One common synthetic route involves the condensation of 3-amino-4-methylbenzaldehyde with piperidin-2-one under acidic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the condensation reaction.
Chemical Reactions Analysis
1-(3-Amino-4-methylphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The amino group on the phenyl ring can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides).
Scientific Research Applications
1-(3-Amino-4-methylphenyl)piperidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly in the development of analgesics, anti-inflammatory agents, and central nervous system (CNS) drugs.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers investigate its biological activity, including its interactions with various enzymes and receptors, to understand its potential therapeutic effects.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-methylphenyl)piperidin-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to pain perception, inflammation, and neurotransmission, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(3-Amino-4-methylphenyl)piperidin-2-one can be compared with other similar compounds:
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(3-amino-4-methylphenyl)piperidin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-9-5-6-10(8-11(9)13)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7,13H2,1H3 |
InChI Key |
ANEIEEZQQSMVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCCC2=O)N |
Origin of Product |
United States |
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